Cas no 20948-72-5 (6-bromo-1H-indole-2-carbohydrazide)

6-Bromo-1H-indole-2-carbohydrazide is a versatile heterocyclic compound featuring a brominated indole core with a carbohydrazide functional group. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the carbohydrazide moiety offers potential for forming hydrazone derivatives or metal complexes. This compound is commonly utilized in medicinal chemistry research, serving as a precursor for the synthesis of indole-based scaffolds with potential biological activity. Its stability and well-defined reactivity profile make it suitable for controlled transformations in drug discovery and material science applications.
6-bromo-1H-indole-2-carbohydrazide structure
20948-72-5 structure
Product name:6-bromo-1H-indole-2-carbohydrazide
CAS No:20948-72-5
MF:C9H8BrN3O
MW:254.083320617676
CID:3904376
PubChem ID:12356857

6-bromo-1H-indole-2-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 6-bromo-, hydrazide
    • 6-bromo-1H-indole-2-carbohydrazide
    • G55509
    • EN300-18481668
    • 20948-72-5
    • Inchi: InChI=1S/C9H8BrN3O/c10-6-2-1-5-3-8(9(14)13-11)12-7(5)4-6/h1-4,12H,11H2,(H,13,14)
    • InChI Key: CGPAAOFISIEKQE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 252.98507Da
  • Monoisotopic Mass: 252.98507Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 70.9Ų

6-bromo-1H-indole-2-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18481668-1g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
1g
$584.0 2023-09-19
1PlusChem
1P027VK0-100mg
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
100mg
$272.00 2023-12-19
1PlusChem
1P027VK0-250mg
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
250mg
$363.00 2023-12-19
1PlusChem
1P027VK0-10g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
10g
$3172.00 2023-12-19
Enamine
EN300-18481668-10.0g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
10.0g
$2516.0 2023-07-07
Enamine
EN300-18481668-1.0g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
1.0g
$584.0 2023-07-07
Enamine
EN300-18481668-2.5g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
2.5g
$1147.0 2023-09-19
Enamine
EN300-18481668-10g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
10g
$2516.0 2023-09-19
Aaron
AR027VSC-1g
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
1g
$828.00 2025-02-15
1PlusChem
1P027VK0-50mg
6-bromo-1H-indole-2-carbohydrazide
20948-72-5 95%
50mg
$202.00 2023-12-19

Additional information on 6-bromo-1H-indole-2-carbohydrazide

Introduction to 6-bromo-1H-indole-2-carbohydrazide (CAS No. 20948-72-5)

6-bromo-1H-indole-2-carbohydrazide, identified by its Chemical Abstracts Service (CAS) number 20948-72-5, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The presence of both bromine and carbohydrazide functional groups makes it a valuable building block for constructing more complex molecular architectures.

The indole core is a prominent scaffold in natural products and bioactive molecules, contributing to its widespread use in the synthesis of pharmaceuticals. The bromine substituent at the 6-position enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.

The carbohydrazide moiety at the 2-position introduces a reactive site for condensation reactions with aldehydes and ketones, leading to the formation of hydrazones. These hydrazones are further utilized in various synthetic pathways, including the preparation of Schiff bases and heterocyclic compounds. The versatility of 6-bromo-1H-indole-2-carbohydrazide makes it an indispensable tool for synthetic chemists aiming to develop novel therapeutic agents.

Recent advancements in the field of medicinal chemistry have highlighted the importance of indole derivatives in drug discovery. For instance, studies have demonstrated that modifications at the 3-position of the indole ring can significantly alter pharmacological properties, leading to compounds with enhanced binding affinity and selectivity. The brominated derivative, 6-bromo-1H-indole-2-carbohydrazide, serves as a strategic starting point for such modifications.

In particular, research has shown that indole-based compounds exhibit promising activities against various diseases, including cancer, inflammation, and neurodegenerative disorders. The bromo group facilitates further derivatization, enabling the creation of molecules with tailored biological activities. For example, recent studies have explored the use of 6-bromo-1H-indole-2-carbohydrazide in designing inhibitors targeting specific enzymes involved in cancer pathways.

The carbohydrazide functional group has also been exploited in the development of metal chelating agents. Transition metal complexes derived from indole derivatives have shown potential in applications ranging from catalysis to medical imaging. The reactivity of the carbohydrazide moiety allows for coordination with metals such as copper and ruthenium, forming complexes that exhibit unique physicochemical properties.

One notable application of 6-bromo-1H-indole-2-carbohydrazide is in the synthesis of antiviral agents. The indole scaffold is known to interact with viral proteins, disrupting their function and inhibiting viral replication. By incorporating bromine and carbohydrazide groups, researchers can fine-tune the interactions between the compound and its target, enhancing efficacy against specific viruses.

The compound's utility extends beyond pharmaceutical applications into materials science. Indole derivatives have been investigated for their potential use in organic electronics due to their ability to form stable conjugated systems. The bromine atom can be leveraged to introduce additional cross-linking points or side chains, improving material properties such as thermal stability and mechanical strength.

In conclusion,6-bromo-1H-indole-2-carbohydrazide (CAS No. 20948-72-5) is a multifaceted compound with broad applications in pharmaceutical synthesis and materials science. Its unique structural features—comprising both bromine and carbohydrazide functionalities—make it a valuable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new therapeutic targets and material properties,6-bromo-1H-indole-2-carbohydrazide is poised to play an increasingly important role in advancing scientific innovation.

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